molecular formula C9H11NO3 B13002785 2-((3-Aminobenzyl)oxy)acetic acid

2-((3-Aminobenzyl)oxy)acetic acid

Cat. No.: B13002785
M. Wt: 181.19 g/mol
InChI Key: WGRGNODVOJTAIG-UHFFFAOYSA-N
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Description

2-((3-Aminobenzyl)oxy)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 3-aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminobenzyl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-aminobenzyl alcohol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminobenzyl alcohol in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Heat the mixture to reflux for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminobenzyl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-((3-Aminobenzyl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Aminobenzyl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Aminobenzyl)oxy)acetic acid: Similar structure but with the amino group in the para position.

    2-((3-Methoxybenzyl)oxy)acetic acid: Similar structure but with a methoxy group instead of an amino group.

    2-((3-Hydroxybenzyl)oxy)acetic acid: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

2-((3-Aminobenzyl)oxy)acetic acid is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(3-aminophenyl)methoxy]acetic acid

InChI

InChI=1S/C9H11NO3/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

WGRGNODVOJTAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)COCC(=O)O

Origin of Product

United States

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